Enoxacin

Übersicht

Beschreibung

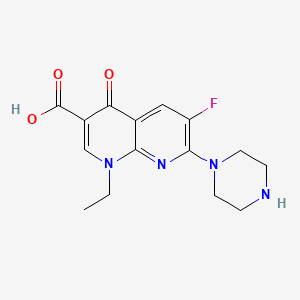

Enoxacin ist ein breitspektriges Fluorchinolon-Antibiotikum. Es wird hauptsächlich zur Behandlung von Harnwegsinfektionen und Gonorrhoe eingesetzt . This compound wirkt durch Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV, die für die bakterielle DNA-Replikation, Transkription, Reparatur und Rekombination unerlässlich sind .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 1-Ethyl-6-Fluor-1,4-dihydro-4-oxo-7-piperazin-1-yl-1,8-naphthyridin-3-carbonsäure mit verschiedenen Reagenzien unter kontrollierten Bedingungen beinhaltet . Der Prozess beinhaltet typischerweise die Verwendung von pH-regulierenden Mitteln, um die Löslichkeit von this compound in Wasser zu erhöhen, gefolgt von der Auswahl geeigneter isoosmotischer Regulierungsmittel, um die Verbindung zu stabilisieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die klinischen Anforderungen an die antibakterielle Aktivität erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Enoxacin can be synthesized through a multi-step process involving the reaction of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid with various reagents under controlled conditions . The process typically involves the use of pH-regulating agents to increase the solubility of this compound in water, followed by the selection of appropriate isoosmotic regulating agents to stabilize the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets clinical requirements for antibacterial activity .

Analyse Chemischer Reaktionen

Reaktionstypen: Enoxacin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound reagiert mit Hydroxylradikalen und Singulett-Sauerstoff, insbesondere in wässrigen Umgebungen.

Reduktion: Spezielle Reduktionsmittel können verwendet werden, um die chemische Struktur von this compound zu modifizieren.

Substitution: this compound kann unter kontrollierten Bedingungen Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen .

Wissenschaftliche Forschungsanwendungen

Enoxacin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Industrie: this compound wird in der pharmazeutischen Industrie zur Herstellung von Antibiotika verwendet.

5. Wirkmechanismus

This compound entfaltet seine antibakterielle Wirkung durch Hemmung der bakteriellen Enzyme DNA-Gyrase und Topoisomerase IV . Diese Enzyme sind für die Replikation, Transkription, Reparatur und Rekombination bakterieller DNA von entscheidender Bedeutung. Durch die Hemmung dieser Enzyme verhindert this compound die bakterielle DNA-Replikation, was zum Absterben der Bakterienzellen führt .

Ähnliche Verbindungen:

- Norfloxacin

- Lomefloxacin

- Ciprofloxacin

- Moxifloxacin

Vergleich: this compound ähnelt anderen Fluorchinolonen wie Norfloxacin und Lomefloxacin in Bezug auf seine breitspektrige antibakterielle Aktivität . Es ist weniger aktiv gegen Enterokokken als Ciprofloxacin und Moxifloxacin . Die einzigartige Fähigkeit von this compound, die RNA-Interferenz zu verstärken und die microRNA-Prozessierung zu modulieren, unterscheidet es von anderen Fluorchinolonen .

Die breitspektrige Aktivität von this compound, kombiniert mit seinen einzigartigen Eigenschaften, macht es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.

Wirkmechanismus

Enoxacin exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the replication, transcription, repair, and recombination of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to the death of the bacterial cells .

Vergleich Mit ähnlichen Verbindungen

- Norfloxacin

- Lomefloxacin

- Ciprofloxacin

- Moxifloxacin

Comparison: Enoxacin is similar to other fluoroquinolones like norfloxacin and lomefloxacin in terms of its broad-spectrum antibacterial activity . it is less active against enterococci compared to ciprofloxacin and moxifloxacin . This compound’s unique ability to enhance RNA interference and modulate microRNA processing sets it apart from other fluoroquinolones .

This compound’s broad-spectrum activity, combined with its unique properties, makes it a valuable compound in both clinical and research settings.

Biologische Aktivität

Enalaprilat is the active metabolite of enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor. This compound plays a significant role in the management of hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The biological activity of enalaprilat extends beyond its antihypertensive effects, influencing various physiological and pathological processes.

Enalaprilat functions primarily by inhibiting ACE, leading to:

- Decreased Angiotensin II Levels : This results in vasodilation and reduced blood pressure.

- Increased Bradykinin Levels : Elevated bradykinin contributes to vasodilation but may also lead to side effects such as cough.

- Altered Renin-Angiotensin System : Inhibition of ACE leads to increased plasma renin activity and angiotensin I levels.

Pharmacokinetics

- Absorption : Enalaprilat is poorly absorbed when taken orally; thus, it is typically administered intravenously.

- Bioavailability : Approximately 40% of the administered dose is converted to enalaprilat.

- Half-life : The functional half-life is about 11 hours, which can be prolonged in patients with renal impairment.

Antihypertensive Action

Enalaprilat effectively lowers blood pressure in patients with hypertension. Its action on the renin-angiotensin system reduces vascular resistance and decreases fluid retention.

Cardiovascular Protection

Research indicates that enalaprilat provides additional cardiovascular benefits:

- Reduction in Left Ventricular Hypertrophy : Studies have shown that ACE inhibitors like enalaprilat can reduce hypertrophy in patients with heart failure.

- Improvement in Endothelial Function : Enalaprilat has been associated with improved endothelial function, which is crucial for vascular health.

Case Studies and Research Findings

-

Combination Therapy in Colorectal Cancer :

- A study evaluated the effects of enalapril combined with 5-fluorouracil (5-FU) on colorectal cancer cells. Results showed that enalapril enhanced the anti-tumor effects of 5-FU by increasing apoptosis and reducing cell migration. The combination therapy also decreased tumor fibrosis and collagen content, suggesting a potential role for enalapril in cancer treatment alongside traditional therapies .

-

Effects on Oxidative Stress :

- Research indicated that enalaprilat increases malondialdehyde (MDA) levels, a marker of oxidative stress, while reducing total thiol levels and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This suggests that while enalaprilat has protective cardiovascular effects, it may also induce oxidative stress under certain conditions .

- Impact on Renal Function :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYZIJYBMGIQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022984 | |

| Record name | Enoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.09e+00 g/L | |

| Record name | Enoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Enoxacin exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase (DNA Topoisomerase II). | |

| Record name | Enoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

74011-58-8 | |

| Record name | Enoxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74011-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enoxacin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | enoxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325OGW249P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220-224 °C, 220 - 224 °C | |

| Record name | Enoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Enoxacin, a fluoroquinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial DNA gyrase []. This enzyme is crucial for bacterial DNA replication and transcription. By blocking its function, this compound prevents bacterial growth and proliferation.

A: this compound binds to the B2 subunit of vacuolar H+-ATPase (V-ATPase), disrupting its interaction with microfilaments []. This interaction is important for osteoclast function, and its disruption by this compound leads to inhibition of osteoclastogenesis and bone resorption [, ].

A: Yes, this compound has been shown to enhance microRNA (miRNA) processing by stabilizing the Dicer complex, an enzyme responsible for miRNA maturation []. This stabilization leads to increased miRNA levels, which can have diverse downstream effects on gene expression.

A: Research suggests that this compound can reduce the expression of miR-34a-5p in preadipocytes []. This reduction leads to an upregulation of miR-34a-5p target genes, such as Fgfr1, Klb, and Sirt1, ultimately enhancing FGF21 signaling and promoting beige adipogenesis. This mechanism is thought to contribute to this compound's ability to mitigate diet-induced obesity [].

ANone: The molecular formula of this compound is C19H22FN3O3, and its molecular weight is 359.4 g/mol. Unfortunately, the provided research papers do not include specific spectroscopic data for this compound.

ANone: The provided research papers primarily focus on the biological activity and pharmacokinetic properties of this compound. There is limited information regarding its material compatibility and stability under various conditions.

ANone: this compound is not known to possess catalytic properties. Its primary mode of action revolves around binding and inhibiting specific target proteins, such as bacterial DNA gyrase and V-ATPase.

A: Yes, in silico studies, including molecular docking and ADMET (adsorption, distribution, metabolism, excretion, and toxicology) models, have been employed to investigate the potential binding mechanisms of this compound and its derivatives []. These analyses help assess the drug-likeness of the compounds and guide the development of more potent inhibitors.

A: Studies indicate that the carboxyl group at the third carbon atom, fluorine at the seventh carbon atom, and nitrogen at the eighth position of the naphtyridine ring are essential for this compound's anticancer properties [].

ANone: The provided research papers mainly focus on the immediate pharmacokinetic properties and biological effects of this compound. Information on its long-term stability under various conditions or specific formulation strategies to enhance stability, solubility, or bioavailability is limited.

ANone: The provided research papers do not delve into specific SHE regulations. As with all pharmaceuticals, this compound's development, manufacturing, and use are subject to strict regulatory guidelines to ensure its safety and efficacy.

A: this compound is rapidly and almost completely absorbed after oral administration, achieving peak plasma concentrations within 1-2 hours [, ]. It is widely distributed in body fluids and tissues, including bronchial secretions and lung tissue []. this compound is primarily metabolized in the liver to its major metabolite, 4-oxo-Enoxacin, and excreted mainly through the kidneys [, ].

A: Yes, ingesting this compound after a meal has been shown to increase its absorption [].

A: this compound's clearance is reduced in patients with renal impairment, leading to a prolonged elimination half-life []. Dosage adjustments are necessary for individuals with creatinine clearances below 30 ml/min to avoid drug accumulation and potential toxicity [].

A: When co-administered with fenbufen, this compound has shown circadian variation in its convulsive activity in mice []. The susceptibility to this compound-induced convulsions was higher between 3:00 PM and 6:00 PM and lower between 9:00 AM and 3:00 PM, potentially attributed to variations in brain this compound levels [].

A: Studies have shown that this compound is effective against various bacterial infections when administered both orally and intravenously. For instance, in a rabbit model of methicillin-resistant Staphylococcus aureus endocarditis, oral this compound was found to be as effective as intravenous vancomycin [].

A: Yes, this compound has demonstrated efficacy in various animal models of bacterial infections. For example, it effectively treated experimental Pseudomonas corneal ulcers in rabbits, significantly reducing bacterial counts in corneas [].

ANone: While in vitro studies show promising anticancer activity, more extensive in vivo research is needed to confirm this compound's efficacy as an anticancer agent.

A: this compound exhibits a relatively low frequency of bacterial resistance development in vitro []. For instance, the mutation frequency of Pseudomonas aeruginosa in the presence of this compound was significantly lower compared to nalidixic acid [].

ANone: The primary mechanism of resistance to this compound and other fluoroquinolones often involves mutations in the genes encoding DNA gyrase and topoisomerase IV, the target enzymes of this class of antibiotics. These mutations can reduce the binding affinity of this compound to these enzymes, rendering the drug less effective.

ANone: While this compound is generally well-tolerated, information on its potential long-term effects, particularly in the context of chronic use for conditions like major depressive disorder (MDD), is limited and requires further investigation.

A: Yes, Bis-Enoxacin, a bisphosphonate derivative of this compound, has been studied for its ability to target bone tissue []. This derivative shows promise as a bone-directed antibiotic and anti-resorptive agent, potentially useful in conditions involving bone loss.

ANone: The provided research papers do not extensively explore the use of biomarkers to predict this compound efficacy, monitor treatment response, or identify adverse effects.

A: High-performance liquid chromatography (HPLC) is widely used to determine this compound concentrations in various biological samples, including plasma, urine, saliva, and tissue [, , , ].

ANone: The provided research papers primarily focus on this compound's pharmacological properties and do not contain information about its environmental impact or degradation pathways.

A: Yes, the formulation of this compound can affect its dissolution rate. For example, this compound dispersible tablets exhibited bioequivalence to conventional this compound tablets, suggesting similar dissolution profiles and absorption characteristics [].

ANone: Details regarding the specific validation parameters (accuracy, precision, specificity) of the analytical methods employed in the provided research papers are not included.

ANone: The research papers do not provide details about the specific quality control and assurance measures implemented during this compound's development, manufacturing, and distribution.

ANone: Information regarding this compound's potential to elicit immune responses or strategies to modulate its immunogenicity is not provided in the research papers.

ANone: The provided research papers do not cover this compound's interactions with drug transporters. Further research is needed to understand how these interactions might affect its pharmacokinetic profile.

A: Yes, this compound can inhibit cytochrome P450 (CYP) enzymes, particularly CYP1A2, which is responsible for the metabolism of various drugs, including theophylline [, , ].

A: Co-administration of this compound and theophylline can significantly increase theophylline plasma concentrations, potentially leading to theophylline toxicity [, , ]. Careful monitoring of theophylline levels and dose adjustments are crucial when these drugs are used concurrently.

ANone: The research primarily focuses on this compound's pharmacological aspects, and specific details regarding its biocompatibility and biodegradability are not included.

A: The choice of an alternative antibiotic depends on the specific bacterial infection and its susceptibility profile. For example, while this compound has shown efficacy against methicillin-resistant Staphylococcus aureus endocarditis in a rabbit model, vancomycin remains a viable treatment option [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.